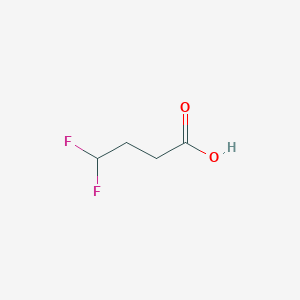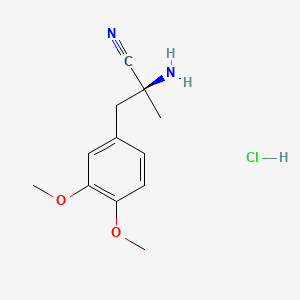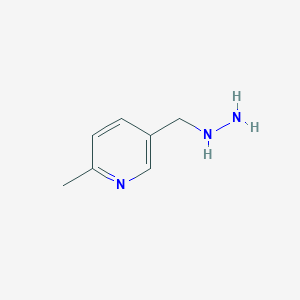
5-(Hydrazinylmethyl)-2-methylpyridine
Vue d'ensemble
Description
5-(Hydrazinylmethyl)-2-methylpyridine, also known as HMP, is a pyridine derivative that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological effects. In
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
5-(Hydrazinylmethyl)-2-methylpyridine is a key component in synthesizing various heterocyclic compounds, particularly imidazopyridines. These compounds have a wide range of applications in medicinal chemistry due to their "drug prejudice" scaffold, making them valuable in the development of new pharmaceuticals. The synthesis strategies for these compounds include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions (Bagdi et al., 2015).
Structural Analysis and Spectroscopy
The structural and spectroscopic properties of pyridine derivatives, including 5-(Hydrazinylmethyl)-2-methylpyridine, have been extensively studied. For instance, X-ray diffraction methods and spectroscopic analysis like FT-IR, FT-R, and NMR have been utilized to understand the structural features of these compounds. Such studies provide insights into the interactions and bonding within the molecules, which are crucial for their potential applications in various fields (Tranfić et al., 2011).
Tumor Inhibitory and Antioxidant Activities
Some derivatives of 5-(Hydrazinylmethyl)-2-methylpyridine exhibit promising tumor inhibitory and antioxidant activities. The synthesis of these derivatives and their biological activities have been explored, showing potential in the development of new therapeutic agents for treating cancer and other oxidative stress-related diseases (Hamdy et al., 2013).
Photoelectrochemical Biosensors
5-(Hydrazinylmethyl)-2-methylpyridine derivatives have been utilized in the development of photoelectrochemical (PEC) biosensors. These biosensors are designed for detecting specific biomolecules, offering high sensitivity and specificity. Such applications are vital in the fields of biochemistry and medical diagnostics (Li et al., 2020).
Fluorescent Probes and Bioorthogonal Labeling
Derivatives of 5-(Hydrazinylmethyl)-2-methylpyridine have been used to synthesize boron dipyrromethene fluorescent probes. These probes are valuable in bioorthogonal labeling of aldehydes and ketones, enabling the study of biomolecules in living systems without interfering with their normal functions. The absorption energies of these probes can be tuned to absorb light over a wide range of wavelengths, enhancing their application in biological imaging (Dilek & Bane, 2008).
Antimitotic Agents
Certain pyridine derivatives, including those derived from 5-(Hydrazinylmethyl)-2-methylpyridine, have shown potential as antimitotic agents. These compounds have exhibited antitumor activity in preclinical models, indicating their potential in developing new cancer treatments (Temple et al., 1992).
Mécanisme D'action
- The primary target of 5-(Hydrazinylmethyl)-2-methylpyridine (let’s call it “Hydrazinylmethylpyridine” for brevity) is .
- Its role involves .
- Hydrazinylmethylpyridine exhibits specific ADME (absorption, distribution, metabolism, and excretion) properties .
- These properties impact its bioavailability by .
- Environmental factors, such as , influence its efficacy and stability.
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
: Heidary, M., Shariati, S., Nourigheimasi, S., Khorami, M., Moradi, M., Motahar, M., Bahrami, P., Akrami, S., & Kaviar, V. H. (2024). Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir. BMC Infectious Diseases, 24(1), 250. Read more
Propriétés
IUPAC Name |
(6-methylpyridin-3-yl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-2-3-7(4-9-6)5-10-8/h2-4,10H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKENUDRBRCXGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602745 | |
| Record name | 5-(Hydrazinylmethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydrazinylmethyl)-2-methylpyridine | |
CAS RN |
1016705-16-0 | |
| Record name | 5-(Hydrazinylmethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



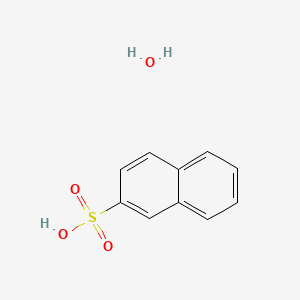
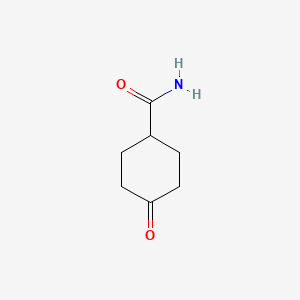

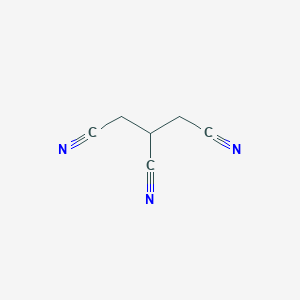
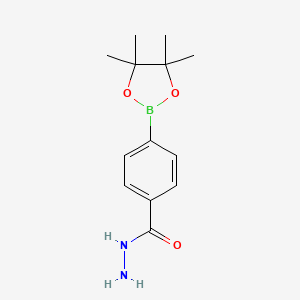
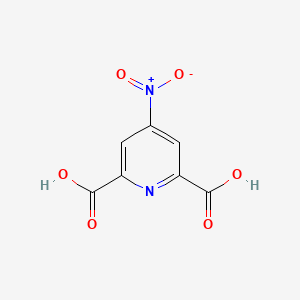

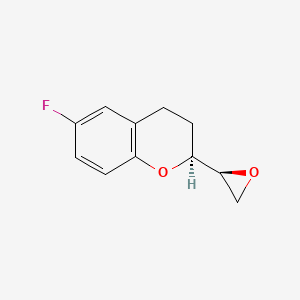
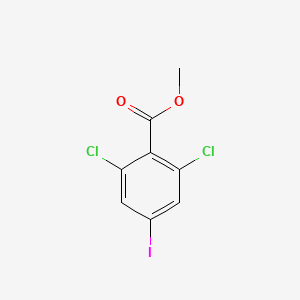
![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)

